N-(2-nitrophenyl)-4-Pyridineethanamine

Description

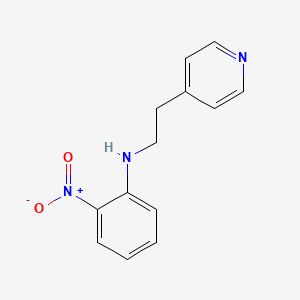

N-(2-Nitrophenyl)-4-Pyridineethanamine is a synthetic organic compound characterized by a pyridine ring substituted at the 4-position with an ethanamine side chain, which is further linked to a 2-nitrophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The pyridine moiety contributes to basicity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems .

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-nitro-N-(2-pyridin-4-ylethyl)aniline |

InChI |

InChI=1S/C13H13N3O2/c17-16(18)13-4-2-1-3-12(13)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2 |

InChI Key |

KMEQYCXCJXUOHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCCC2=CC=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-Pyridineethanamine typically involves the reaction of 2-nitroaniline with 4-pyridinecarboxaldehyde under specific conditions. One common method involves the use of a reducing agent such as sodium dithionite to facilitate the reduction of the nitro group to an amine group . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-Pyridineethanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium dithionite.

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products Formed

Amines: Reduction of the nitro group yields the corresponding amine.

Substituted Derivatives: Electrophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-nitrophenyl)-4-Pyridineethanamine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can disrupt critical biological processes, such as bacterial communication and biofilm formation, leading to potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogs

Three structurally related compounds are analyzed below:

Physicochemical Properties

- This contrasts with the cyclopropane-containing analog (), which may exhibit lower solubility due to its nonpolar cyclopropane ring . The methoxyphenyl analog () likely has higher lipophilicity due to the methoxy group, enhancing membrane permeability in biological systems .

- Stability: The nitro group in the target compound may render it sensitive to photodegradation or thermal decomposition, similar to N-[(2-Nitrophenyl)methyl]cyclopropanamine, which decomposes under fire to release toxic gases (e.g., NOₓ) .

Reactivity and Stability

- Nitro Group Reactivity :

Both this compound and N-[(2-Nitrophenyl)methyl]cyclopropanamine exhibit nitro-group-mediated reactivity, such as susceptibility to reduction (e.g., forming amines) or participation in nucleophilic aromatic substitution. - Heterocyclic Influence :

The pyridine ring in the target compound can act as a weak base (pKa ~5–6), enabling protonation under acidic conditions, whereas the pyrazole in ’s compound is less basic but may participate in π-π stacking .

Toxicity and Handling

- The target compound’s pyridine moiety may pose neurotoxic risks, as seen in structurally related pyridine derivatives.

- Handling : Both nitro-containing compounds require precautions against dust inhalation and skin contact. recommends using dry chemical extinguishers for fires, which likely applies to the target compound as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.